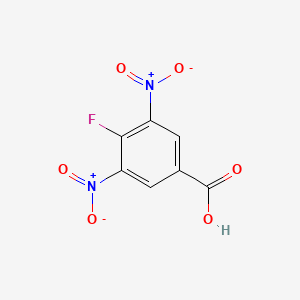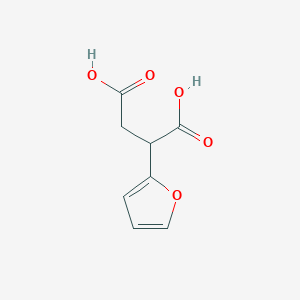![molecular formula C10H8ClN3O2 B1306767 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid CAS No. 81022-34-6](/img/structure/B1306767.png)
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis Methods and Intermediate Applications
- Research indicates that triazole derivatives like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are important intermediates in synthesizing various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole compound, showcasing its role as a precursor in drug development Liu, Pei, Xue, Li, & Wu, 2015.
2. Chemical Transformations and Reactions
- Albert and Taguchi (1973) explored the chemical transformations of similar triazole compounds, emphasizing the versatility of these molecules in various chemical reactions Albert & Taguchi, 1973.
3. Structural and Molecular Studies
- Castiñeiras, García-Santos, & Saa (2018) investigated the molecular and supramolecular structures of triazole compounds, providing insights into their potential applications in materials science and molecular engineering Castiñeiras, García-Santos, & Saa, 2018.
4. Thermal Behavior and Stability Analysis
- Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of triazole derivatives, which is crucial for understanding their stability and decomposition processes in various conditions Sikorska-Iwan & Modzelewska-Banachiewicz, 2005.
5. Applications in Synthesis of Complex Compounds
- Ghattas et al. (2001) described the synthesis of triazole-fused ring systems, demonstrating the role of triazole derivatives in creating complex molecular structures Ghattas, Moustafa, Allah, & Amer, 2001.
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are likely to be various enzymes and receptors in the biological system . Triazole compounds, such as this one, are known for their ability to bind readily with these biological targets, leading to a range of biological activities .
Mode of Action
The interaction of This compound with its targets involves the formation of non-covalent interactions, such as Van der Waals forces and hydrogen bonds . These interactions can lead to changes in the function of the target enzymes and receptors .
Biochemical Pathways
The biochemical pathways affected by This compound are likely to be diverse, given the compound’s broad range of biological activities . The compound’s interaction with its targets can influence various downstream effects, potentially affecting a variety of cellular processes .
Pharmacokinetics
The pharmacokinetics of This compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s phenyl and pyrrolidine groups confer liposolubility to the structure, which facilitates its passage across the cell membrane .
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be diverse, reflecting its broad range of biological activities . These effects can include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s liposolubility can facilitate its passage across the cell membrane, which can be influenced by the lipid composition of the membrane . Additionally, the compound’s solubility in water and other medicinal solvents can affect its bioaccessibility .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to bind with enzymes such as topoisomerase IV, which is crucial for DNA replication and repair . The compound’s interaction with this enzyme inhibits its activity, leading to antimicrobial effects. Additionally, it interacts with other biomolecules like receptors and transporters, influencing cellular processes and signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions . For example, its binding to topoisomerase IV results in the inhibition of DNA replication, which is a critical step in its antimicrobial action. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and cellular functions . Additionally, the compound can localize to other organelles, such as mitochondria, where it influences metabolic processes .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGCQCRPBZDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

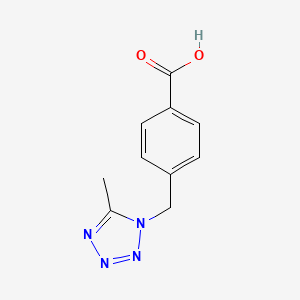
![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)
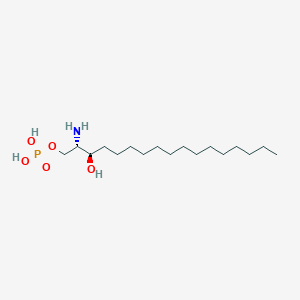
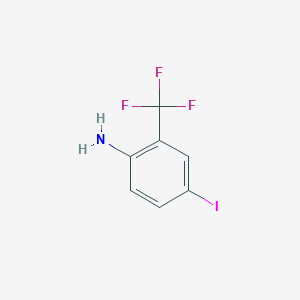
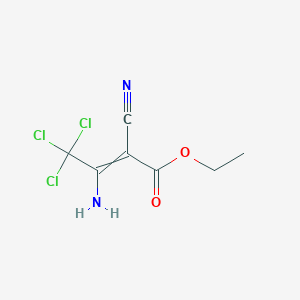
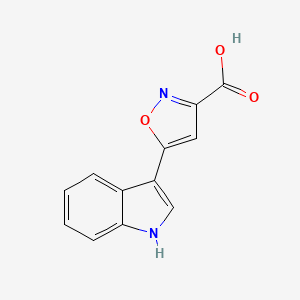
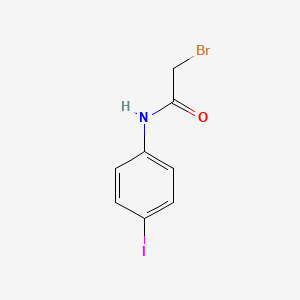


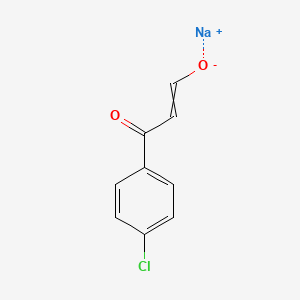
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)
